molecular formula C13H10N2O2 B2964669 4-Amino-1-methyl-5h-chromeno[3,4-c]pyridin-5-one CAS No. 32644-30-7

4-Amino-1-methyl-5h-chromeno[3,4-c]pyridin-5-one

Cat. No.: B2964669
CAS No.: 32644-30-7
M. Wt: 226.235
InChI Key: VZLKYPOYSSGXNH-UHFFFAOYSA-N
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Description

4-Amino-1-methyl-5H-chromeno[3,4-c]pyridin-5-one is a chemical compound with the molecular formula C13H10N2O2 and a molecular weight of 226.23 g/mol. This compound belongs to the class of chromeno[3,4-c]pyridin-5-ones, which are characterized by their fused ring structures containing a pyridine and a chromene moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-1-methyl-5H-chromeno[3,4-c]pyridin-5-one typically involves multi-step organic reactions starting from readily available precursors. One common synthetic route includes the cyclization of a suitable precursor containing an amino group and a pyridine ring under acidic or basic conditions. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to optimize yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Advanced techniques like microwave-assisted synthesis and green chemistry principles are often employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions: 4-Amino-1-methyl-5H-chromeno[3,4-c]pyridin-5-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of functional groups in the compound's structure.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

  • Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products are valuable in further chemical synthesis and research applications.

Scientific Research Applications

4-Amino-1-methyl-5H-chromeno[3,4-c]pyridin-5-one has diverse applications in scientific research, including:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound is used in the study of biological systems, particularly in understanding enzyme mechanisms and interactions.

  • Medicine: It has potential therapeutic applications, such as in the development of new drugs for treating various diseases.

  • Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 4-Amino-1-methyl-5H-chromeno[3,4-c]pyridin-5-one exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to biological responses. The exact mechanism depends on the context in which the compound is used, such as in drug development or biochemical research.

Comparison with Similar Compounds

4-Amino-1-methyl-5H-chromeno[3,4-c]pyridin-5-one is structurally similar to other chromeno[3,4-c]pyridin-5-ones, such as 4-amino-2-phenyl-5H-chromeno[3,4-c]pyridin-5-one. it is unique in its specific substitution pattern and molecular weight

List of Similar Compounds

  • 4-Amino-2-phenyl-5H-chromeno[3,4-c]pyridin-5-one

  • 4-Amino-3-methyl-5H-chromeno[3,4-c]pyridin-5-one

  • 4-Amino-2-methyl-5H-chromeno[3,4-c]pyridin-5-one

This comprehensive overview provides a detailed understanding of this compound, its synthesis, reactions, applications, and comparison with similar compounds

Properties

IUPAC Name

4-amino-1-methylchromeno[3,4-c]pyridin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O2/c1-7-6-15-12(14)11-10(7)8-4-2-3-5-9(8)17-13(11)16/h2-6H,1H3,(H2,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZLKYPOYSSGXNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C2=C1C3=CC=CC=C3OC2=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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